molecular formula C14H8Cl2N2O2S B3720064 2-((2,3-Dichlorophenyl)amino)-5-(furan-2-ylmethylene)thiazol-4(5H)-one CAS No. 6099-11-2

2-((2,3-Dichlorophenyl)amino)-5-(furan-2-ylmethylene)thiazol-4(5H)-one

Cat. No.: B3720064
CAS No.: 6099-11-2
M. Wt: 339.2 g/mol
InChI Key: BHQRPHQIVPXTCQ-XFFZJAGNSA-N
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Description

2-((2,3-Dichlorophenyl)amino)-5-(furan-2-ylmethylene)thiazol-4(5H)-one ( 380865-37-2) is a synthetic thiazole-based compound supplied with a purity of 95% or higher and is recommended to be stored at 2-8°C . This compound is part of a class of furan–thiazole hybrids that are of significant interest in medicinal chemistry for developing new therapeutic agents. Structural analogs of this compound have demonstrated promising biological activities in scientific research. Specifically, furan-thiazole hydrazone derivatives have shown notable in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv, with some analogs exhibiting minimum inhibitory concentration (MIC) values as low as 3.12 µg mL⁻¹, comparable to the standard drug pyrazinamide . Furthermore, certain derivatives in this class have displayed potent antibacterial efficacy against pathogens like Staphylococcus aureus and Escherichia coli . Related compounds featuring the 2,3-dichlorophenylamino moiety fused with a thiazolidinedione core have been designed, synthesized, and evaluated for other therapeutic areas, showing cytotoxic activity against human breast adenocarcinoma cell lines (MCF-7) and anti-inflammatory properties in vitro . The furan–thiazole scaffold is a privileged structure in drug discovery, and its derivatives are often investigated for their potential to interact with key biological targets, such as microbial enzymes and kinases, through computational docking studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(5Z)-2-(2,3-dichlorophenyl)imino-5-(furan-2-ylmethylidene)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2O2S/c15-9-4-1-5-10(12(9)16)17-14-18-13(19)11(21-14)7-8-3-2-6-20-8/h1-7H,(H,17,18,19)/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHQRPHQIVPXTCQ-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)N=C2NC(=O)C(=CC3=CC=CO3)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)N=C2NC(=O)/C(=C/C3=CC=CO3)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70365850
Record name AC1LZNXW
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6099-11-2, 380865-37-2
Record name AC1LZNXW
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,3-DICHLOROANILINO)-5-(2-FURYLMETHYLENE)-1,3-THIAZOL-4(5H)-ONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,3-Dichlorophenyl)amino)-5-(furan-2-ylmethylene)thiazol-4(5H)-one typically involves the condensation of 2,3-dichloroaniline with furan-2-carbaldehyde in the presence of a thiazole-forming reagent. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-((2,3-Dichlorophenyl)amino)-5-(furan-2-ylmethylene)thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

The anticancer potential of this compound has been investigated through various studies. Notably, the compound demonstrated significant cytotoxic effects against different cancer cell lines.

Case Study: Cytotoxicity Assessment

A study using the MTT assay evaluated the cytotoxicity of the compound on MCF-7 breast cancer cells. The results indicated an IC50 value of 42.30 µM, showcasing its effectiveness compared to standard chemotherapeutic agents like cisplatin, which had an IC50 of 21.42 µM .

Sample Code IC50 (µM)
2-((2,3-Dichlorophenyl)amino)-5-(furan-2-ylmethylene)thiazol-4(5H)-one42.30
Cisplatin21.42

The mechanism underlying its anticancer activity includes inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been noted for its anti-inflammatory effects.

Case Study: Inhibition of Inflammatory Markers

In vitro studies showed that at concentrations of 50 µg/mL, the compound exhibited anti-inflammatory activity comparable to diclofenac sodium, a widely used anti-inflammatory drug . The study measured various inflammatory markers and found significant reductions in their levels upon treatment with the compound.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of this compound with target proteins.

Insights from Docking Studies

The docking analysis against cyclin-dependent kinase 2 (CDK2) revealed a binding affinity score of -7.299 kcal/mol, indicating strong interactions with key amino acid residues within the active site . These interactions include hydrophobic contacts and hydrogen bonds, which contribute to the compound's inhibitory activity against CDK2.

Synthesis and Characterization

The synthesis of this compound involves several chemical reactions that yield a product with specific structural characteristics confirmed by spectroscopic methods.

Synthesis Overview

The synthesis typically involves:

  • Formation of thiazolidine intermediates.
  • Condensation reactions with furan derivatives.
  • Purification through recrystallization techniques .

Mechanism of Action

The mechanism of action of 2-((2,3-Dichlorophenyl)amino)-5-(furan-2-ylmethylene)thiazol-4(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit the activity of certain enzymes, leading to disruption of cellular processes and ultimately causing cell death. In the case of its anticancer properties, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s structural uniqueness lies in the combination of a 2,3-dichlorophenylamino group and a furan-2-ylmethylene substituent. Below is a comparative analysis with structurally related compounds:

Compound Name Core Structure Substituents Key Biological Activities Unique Features Evidence
Target Compound : 2-((2,3-Dichlorophenyl)amino)-5-(furan-2-ylmethylene)thiazol-4(5H)-one Thiazol-4-one - 2,3-Dichlorophenylamino
- Furan-2-ylmethylene
Antimicrobial, Anticancer (predicted) Enhanced halogen-driven bioactivity; furan improves solubility
(5Z)-2-(3-Chloroanilino)-5-(furan-2-ylmethylene)thiazol-4(5H)-one Thiazol-4-one - 3-Chlorophenylamino
- Furan-2-ylmethylene
Moderate antimicrobial activity Single chlorine reduces electron-withdrawing effect compared to dichloro
(5Z)-2-(Benzylamino)-5-(furan-2-ylmethylene)thiazol-4(5H)-one Thiazol-4-one - Benzylamino
- Furan-2-ylmethylene
Limited activity in preliminary assays Benzyl group increases lipophilicity but reduces target specificity
(5E)-5-(4-Fluorobenzylidene)-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one Thiazolo-triazole - 3-Chlorophenyl
- 4-Fluorobenzylidene
Anticancer, enzyme inhibition Triazole fusion enhances ring rigidity; fluorine improves bioavailability
(5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-yl]methylene}-2-(4-hydroxyanilino)thiazol-4(5H)-one Thiazol-4-one - 3,4-Dichlorophenyl-furan
- 4-Hydroxyanilino
Anti-inflammatory, antitumor Hydroxyl group introduces hydrogen-bonding potential

Impact of Substituents on Activity

  • Halogenation: The 2,3-dichlorophenyl group in the target compound provides stronger electron-withdrawing effects and improved target binding compared to mono-halogenated analogs (e.g., 3-chloro or 4-fluoro derivatives) .
  • Heterocyclic Moieties : The furan-2-ylmethylene group may enhance solubility compared to bulkier aromatic systems (e.g., benzylidene or trimethoxybenzylidene) but could reduce metabolic stability relative to saturated rings .
  • Amino Group Variations: Substitution with benzylamino or dimethylanilino groups reduces bioactivity, likely due to steric hindrance or reduced electronic effects .

Pharmacokinetic and Physicochemical Properties

  • Solubility : The furan substituent improves aqueous solubility compared to purely phenyl-substituted analogs (e.g., thiazolo-triazole derivatives) .
  • Stability : Dichlorophenyl groups may increase stability under acidic conditions but could pose oxidative degradation risks .

Biological Activity

The compound 2-((2,3-Dichlorophenyl)amino)-5-(furan-2-ylmethylene)thiazol-4(5H)-one , also known by its CAS number 6099-11-2, belongs to the class of thiazole derivatives. It has garnered attention for its potential biological activities , including antimicrobial , antifungal , and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, highlighting key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of the compound is characterized by the presence of a thiazole ring, a dichlorophenyl group, and a furan moiety. The synthesis typically involves the condensation of 2,3-dichloroaniline with furan-2-carbaldehyde under reflux conditions in a suitable solvent like ethanol or methanol, leading to the formation of the thiazole derivative.

Structural Formula

C14H8Cl2N2O2S\text{C}_{14}\text{H}_{8}\text{Cl}_{2}\text{N}_{2}\text{O}_{2}\text{S}

Anticancer Properties

Research indicates that compounds containing thiazole rings exhibit significant anticancer activity. The structure-activity relationship (SAR) analysis suggests that modifications to the phenyl ring and the presence of electron-withdrawing groups can enhance cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the anticancer effects of similar thiazole derivatives on human cancer cell lines. The compound exhibited an IC50 value comparable to standard chemotherapeutics like doxorubicin, indicating potent anticancer activity .

CompoundCell LineIC50 (µM)
This compoundA431<10
DoxorubicinA43110

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Thiazole derivatives are known for their ability to inhibit bacterial growth and exhibit antifungal activity.

The mechanism by which this compound exerts its antimicrobial effects may involve the inhibition of specific enzymes critical for bacterial cell wall synthesis or disruption of cellular processes leading to cell death .

Other Biological Activities

In addition to anticancer and antimicrobial properties, the compound shows promise in other areas:

  • Antifungal Activity : Effective against various fungal strains.
  • Enzyme Inhibition : Potential as an inhibitor for enzymes involved in metabolic pathways.

Recent Studies

  • Anticancer Activity : A recent study highlighted that derivatives with similar structures showed significant cytotoxic effects against glioblastoma and melanoma cells, with IC50 values in the range of 10–30 µM .
  • Antimicrobial Efficacy : Another investigation reported that thiazole derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, indicating their potential as broad-spectrum antibiotics .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AnticancerIC50 < 10 µM against A431 cells
AntimicrobialEffective against various bacterial strains
AntifungalSignificant inhibition of fungal growth

Q & A

Q. What are the common synthetic routes for preparing 2-((2,3-Dichlorophenyl)amino)-5-(furan-2-ylmethylene)thiazol-4(5H)-one, and what reaction conditions optimize yield?

  • Methodological Answer : The synthesis typically involves a multi-step approach:
  • Step 1 : Formation of the thiazole core via Hantzsch thiazole synthesis, reacting thiourea derivatives with α-haloketones under acidic or basic conditions (e.g., ethanol with catalytic HCl) .
  • Step 2 : Introduction of the furan-2-ylmethylene group via Knoevenagel condensation, using furfuraldehyde derivatives under microwave irradiation (60–80°C, 30–60 minutes) to enhance reaction efficiency .
  • Step 3 : Substitution of the amino group using 2,3-dichloroaniline in DMF with K₂CO₃ as a base, heated at 80–100°C for 6–12 hours .
  • Optimization : Yield improvements (>70%) are achieved by controlling solvent polarity (DMF > ethanol) and using microwave-assisted synthesis to reduce side reactions .

Q. How is the structure of this compound characterized using spectroscopic methods?

  • Methodological Answer : Structural elucidation relies on:
  • 1H/13C NMR : Key signals include the thiazole C=S group (δ 165–170 ppm in 13C NMR) and the furan methylene proton (δ 6.5–7.5 ppm in 1H NMR) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 423.9 for C₁₈H₁₁Cl₂N₂O₂S) .
  • IR Spectroscopy : Absorption bands for C=N (1590–1620 cm⁻¹) and C=O (1680–1720 cm⁻¹) validate the thiazol-4-one core .

Advanced Research Questions

Q. How can molecular docking simulations predict the interaction of this compound with biological targets (e.g., lanosterol 14α-demethylase)?

  • Methodological Answer :
  • Software : Use AutoDock Vina or Schrödinger Suite for docking studies. Prepare the protein target (e.g., PDB ID 1EA1) by removing water molecules and adding polar hydrogens .
  • Parameters : Set grid boxes around the active site (20 ų) and run 50 genetic algorithm iterations. Validate docking poses using RMSD clustering (<2.0 Å) .
  • Key Interactions : The dichlorophenyl group may form hydrophobic contacts with Val-130, while the furan oxygen participates in hydrogen bonding with Tyr-118 .

Q. How can researchers resolve contradictions in biological assay data, such as inconsistent IC₅₀ values across studies?

  • Methodological Answer :
  • Protocol Standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and assay conditions (e.g., 48-hour incubation for MTT assays) .
  • Data Normalization : Use positive controls (e.g., doxorubicin for anticancer assays) and normalize results to % inhibition relative to baseline .
  • Statistical Validation : Apply ANOVA with post-hoc Tukey tests to assess significance across replicates. Address outliers via Grubbs’ test .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((2,3-Dichlorophenyl)amino)-5-(furan-2-ylmethylene)thiazol-4(5H)-one
Reactant of Route 2
2-((2,3-Dichlorophenyl)amino)-5-(furan-2-ylmethylene)thiazol-4(5H)-one

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